3-Octenal, (3Z)- 3-Octenal, (3Z)-
Brand Name: Vulcanchem
CAS No.: 78693-34-2
VCID: VC17021268
InChI: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5-
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

3-Octenal, (3Z)-

CAS No.: 78693-34-2

Cat. No.: VC17021268

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

3-Octenal, (3Z)- - 78693-34-2

Specification

CAS No. 78693-34-2
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name (Z)-oct-3-enal
Standard InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5-
Standard InChI Key WDWAUVJQFVTKEW-WAYWQWQTSA-N
Isomeric SMILES CCCC/C=C\CC=O
Canonical SMILES CCCCC=CCC=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Octenal, (3Z)- is an α,β-unsaturated aldehyde with the IUPAC name (Z)-3-Octenal. Its structure features a carbonyl group at position 1 and a cis-configured double bond between carbons 3 and 4 (Fig. 1). The molecular formula C₈H₁₄O corresponds to a molar mass of 126.20 g/mol, though discrepancies in older literature occasionally report 142.20 g/mol due to calculation errors.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number78693-34-2
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
Boiling PointNot reported
DensityNot reported
OdorGrassy, fatty

The compound’s reactivity stems from its polarized carbonyl group, which acts as an electrophilic site for nucleophilic additions. The conjugated double bond further stabilizes intermediates during reactions, influencing its participation in cycloadditions and redox processes.

Stereochemical Considerations

The (Z) configuration of the double bond imposes steric constraints that affect molecular interactions. Comparative studies of stereoisomers, such as (E)-3-Octenal, reveal differences in odor thresholds and biological activity, though data specific to 3-Octenal, (3Z)- remain limited.

Synthesis and Industrial Production

Laboratory Synthesis

The most common synthesis route involves oxidizing (Z)-3-octenol with Dess-Martin periodane (DMP) in dichloromethane. DMP selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids, achieving yields exceeding 80% under optimized conditions.

Reaction Mechanism:

  • Activation: DMP abstracts a proton from the alcohol, forming an iodinium intermediate.

  • Oxidation: The intermediate undergoes β-hydride elimination, releasing the aldehyde and reducing DMP to iodobenzoic acid.

Purification typically employs column chromatography to isolate 3-Octenal from unreacted starting material and byproducts.

Scalability and Challenges

Industrial production faces challenges in maintaining stereochemical purity during scale-up. Trace impurities, such as (E)-3-Octenal, can alter sensory properties, necessitating stringent quality control in flavor and fragrance applications.

Applications in Flavor and Fragrance Industries

Sensory Profile

3-Octenal, (3Z)- contributes to the aroma profiles of fresh vegetables, citrus oils, and grilled meats. At concentrations as low as 1 ppb, it imparts a “green” note in perfumes and a “fatty” accent in savory food products.

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The carbonyl group undergoes reactions with:

  • Amines: Forming Schiff bases, which are precursors to heterocyclic compounds.

  • Alcohols: Producing acetals under acidic conditions.

Example Reaction with Ethanol:

3-Octenal+2CH3CH2OHH+Acetal+H2O\text{3-Octenal} + 2\text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Acetal} + \text{H}_2\text{O}

This reaction is reversible, making acetals useful protecting groups in organic synthesis.

Oxidation and Reduction

  • Oxidation: Yields 3-oxooctanoic acid via ketone formation.

  • Reduction: Sodium borohydride converts the aldehyde to (Z)-3-octenol, a fragrance intermediate.

Biological Roles and Health Implications

Lipid Peroxidation Byproduct

3-Octenal, (3Z)- forms during oxidative degradation of ω-6 fatty acids, particularly arachidonic acid. Elevated levels in tissues correlate with oxidative stress markers, suggesting its role as a biomarker for conditions like atherosclerosis and neurodegenerative diseases.

Cellular Signaling

In vitro studies indicate that lipid-derived aldehydes modulate MAP kinase pathways, influencing apoptosis and inflammation. While direct evidence for 3-Octenal’s involvement is sparse, structural analogs like 4-hydroxy-2-nonenal are well-documented in activating stress-responsive transcription factors.

Toxicity Profile

Analytical Methods and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a DB-WAX column resolves 3-Octenal, (3Z)- from co-eluting compounds. Characteristic ions at m/z 41 (base peak) and m/z 57 aid identification.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃): δ 9.48 (d, 1H, CHO), 5.45–5.35 (m, 2H, CH₂=CH), 2.20–2.10 (m, 2H, CH₂CO).

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